pateamine A pateamine A Pateamine A is a marine macrolide that is isolated from the sponge Mycale hentscheli and exhibits anticancer and antiviral properties. It has a role as a marine metabolite, an antiviral agent, an antineoplastic agent, and a eukaryotic initiation factor 4F inhibitor. It is a macrolide, a member of 1,3-thiazoles, a tertiary amino compound, a primary amino compound, and an olefinic compound. Pateamine A an inhibitor of eukaryotic translation.
Brand Name: Vulcanchem
CAS No.: 139220-18-1
VCID: VC0538679
InChI: InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1
SMILES: CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N
Molecular Formula: C31H45N3O4S
Molecular Weight: 555.8 g/mol

pateamine A

CAS No.: 139220-18-1

Cat. No.: VC0538679

Molecular Formula: C31H45N3O4S

Molecular Weight: 555.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

pateamine A - 139220-18-1

Specification

CAS No. 139220-18-1
Molecular Formula C31H45N3O4S
Molecular Weight 555.8 g/mol
IUPAC Name (3S,6Z,8E,11S,15R,17S)-15-amino-3-[(1E,3E,5E)-7-(dimethylamino)-2,5-dimethylhepta-1,3,5-trienyl]-9,11,17-trimethyl-4,12-dioxa-20-thia-21-azabicyclo[16.2.1]henicosa-1(21),6,8,18-tetraene-5,13-dione
Standard InChI InChI=1S/C31H45N3O4S/c1-21(13-14-34(6)7)11-12-23(3)16-27-19-29-33-28(20-39-29)24(4)17-26(32)18-31(36)37-25(5)15-22(2)9-8-10-30(35)38-27/h8-13,16,20,24-27H,14-15,17-19,32H2,1-7H3/b10-8-,12-11+,21-13+,22-9+,23-16+/t24-,25-,26+,27+/m0/s1
Standard InChI Key DSPNTLCJTJBXTD-DUVSFDJRSA-N
Isomeric SMILES CC1CC(CC(=O)OC(C/C(=C/C=C\C(=O)OC(CC2=NC1=CS2)/C=C(\C)/C=C/C(=C/CN(C)C)/C)/C)C)N
SMILES CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N
Canonical SMILES CC1CC(CC(=O)OC(CC(=CC=CC(=O)OC(CC2=NC1=CS2)C=C(C)C=CC(=CCN(C)C)C)C)C)N
Appearance Solid powder

Introduction

Discovery and Structural Characterization of Pateamine A

Isolation and Natural Source

PatA was first isolated from the marine sponge Mycale hentscheli collected off the coast of New Zealand . Initial screenings revealed its potent cytotoxicity against mammalian cell lines, with IC50 values in the sub-nanomolar range across various cancer types, including melanoma, colon carcinoma, and leukemia . Unlike many natural products, PatA exhibits no activity against prokaryotic systems, suggesting a eukaryotic-specific mechanism of action .

Chemical Structure

PatA belongs to the family of macrolides, characterized by a 19-membered macrocyclic ring fused to a trienyl side chain terminating in a tertiary amine group . Key structural features include:

  • A Z,E-configured diene at C19–C22

  • A C3 dimethylamino group

  • A C5 methyl group

The simplified derivative desmethyl, desamino pateamine A (DMDAPatA), which lacks the C3 and C5 substituents, retains nearly equivalent biological activity while offering improved synthetic accessibility .

Table 1: Structural Modifications and Antiproliferative Activity of PatA Derivatives

DerivativeStructural ModificationIC50 (nM)
PatANatural product0.1–0.5
DMDAPatAC3 des-amino, C5 des-methyl0.8–1.2
3aC19–C22 diene reduction15.3
3bTrienyl chain truncation>1000

Mechanism of Action: Translation Inhibition via eIF4A Clamping

Targeting the eIF4F Complex

PatA binds to eIF4A, a component of the eIF4F translation initiation complex, which also includes eIF4E (cap-binding protein) and eIF4G (scaffolding protein) . Unlike other eIF4A inhibitors such as rocaglates, PatA induces a unique "clamping" mechanism:

  • ATP-independent binding: PatA stabilizes eIF4A on GNG-rich RNA sequences without requiring ATP hydrolysis .

  • Steric hindrance: The clamped eIF4A-RNA complex physically blocks 40S ribosome scanning, preferentially repressing transcripts with structured 5' UTRs .

Sequence-Selective Translation Repression

Ribosome profiling and Bind-n-Seq analyses revealed that PatA-mediated clamping occurs at GNG motifs (where N = any nucleotide), with a 12-fold enrichment of these sequences in translationally repressed mRNAs . This selectivity arises from interactions between PatA’s tertiary amine and the Hoogsteen edge of guanine residues, as confirmed by molecular dynamics simulations .

Therapeutic Applications

Anticancer Activity

PatA demonstrates remarkable potency in xenograft models:

  • Melanoma: 80% tumor regression at 0.1 mg/kg

  • Colon cancer: 60% growth inhibition at 0.05 mg/kg

Its selectivity for transformed cells stems from heightened dependence on cap-dependent translation in cancer cells versus normal cells .

Prevention of Cachexia

Low-dose PatA (0.1 μM) prevents muscle wasting in murine cachexia models by:

  • Inhibiting iNOS translation: The 5' UTR of inducible nitric oxide synthase (iNOS) mRNA contains GNG motifs, making it sensitive to PatA .

  • Promoting myogenesis: PatA stabilizes MyoD and Myogenin mRNAs, increasing their half-lives from 2 to >6 hours .

Table 2: Dose-Dependent Effects of PatA on Muscle Cells

Concentration (μM)Effect on MyofibersiNOS Inhibition
0.0125Enhanced differentiationPartial
0.1No toxicityComplete
0.25ApoptosisN/A

Structural and Functional Insights from Derivatives

First-Generation Analogues

Early structure-activity relationship (SAR) studies focused on modifying the macrolide core:

  • C19–C22 diene: Reduction to single bonds (analogue 3a) reduced potency 15-fold, emphasizing the importance of rigidity .

  • Trienyl side chain: Truncation (analogue 3b) abolished activity, indicating this region mediates target engagement .

Second-Generation Optimizations

Recent work has explored:

  • Tertiary amine substitutions: Replacement of the dimethylamino group with piperidine maintained 90% activity, enabling prodrug strategies .

  • Photoaffinity probes: Incorporation of diazirine moieties facilitated target identification studies .

Challenges and Future Directions

Pharmacological Limitations

  • Stability issues: The α,β-unsaturated carbonyl moiety renders PatA susceptible to Michael addition reactions in vivo .

  • Off-target effects: High doses (>0.25 μM) induce apoptosis in normal cells via tubulin depolymerization .

Emerging Strategies

  • Nanoparticle delivery: Encapsulation in pH-sensitive liposomes improves tumor accumulation .

  • Combination therapies: Synergy with mTOR inhibitors (e.g., rapamycin) enhances translation inhibition .

  • Proteolysis-targeting chimeras (PROTACs): PatA-derived molecules could selectively degrade oncogenic RNA-binding proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator